molecular formula C17H22ClN5O B2962191 2-(4-chlorophenyl)-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide CAS No. 1207031-64-8

2-(4-chlorophenyl)-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide

Cat. No.: B2962191
CAS No.: 1207031-64-8
M. Wt: 347.85
InChI Key: HSXBMHXEGUBPKM-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-acetamide hybrid featuring a 4-chlorophenyl group, a dimethylamino-substituted pyrimidine ring, and an ethylenediamine linker. Its dimethylamino group enhances solubility compared to non-polar substituents, while the ethylenediamine moiety may improve binding affinity through flexible hydrogen-bonding interactions . Although direct pharmacological data for this compound is absent in the provided evidence, structurally related pyrimidine derivatives exhibit antimicrobial, antifungal, and immunomodulatory activities .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5O/c1-12-10-15(23(2)3)22-17(21-12)20-9-8-19-16(24)11-13-4-6-14(18)7-5-13/h4-7,10H,8-9,11H2,1-3H3,(H,19,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXBMHXEGUBPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)CC2=CC=C(C=C2)Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide , also referred to as DB07288 in DrugBank, is a small molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C19H21ClN4O
  • Molecular Weight : 337.803 g/mol
  • Structure : The compound features a chlorophenyl group, a dimethylamino group, and a pyrimidine moiety, which contribute to its biological properties.

The biological activity of this compound is primarily mediated through its interaction with various cellular pathways:

  • Signal Transduction : It activates the phospholipase C gamma 1 (PLCG1) pathway, leading to the production of diacylglycerol and inositol trisphosphate, which are crucial for intracellular signaling .
  • MAPK Pathway Activation : The compound promotes the activation of MAPK1/ERK2 and MAPK3/ERK1 pathways, which are essential for cell proliferation and differentiation .
  • Nitric Oxide Production : It induces the expression of nitric oxide synthases (NOS2 and NOS3), facilitating nitric oxide production in endothelial cells, which plays a role in vascular functions .

Biological Activity

The compound has shown promising results in various biological assays:

  • Cytotoxicity : In vitro studies indicate that it exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction.
  • Antimicrobial Activity : Preliminary tests suggest antimicrobial properties against certain bacterial strains.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of the compound on non-small-cell lung carcinoma (NSCLC) cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may inhibit tumor growth through apoptosis .

Case Study 2: Vascular Effects

Research focusing on endothelial cells revealed that treatment with the compound increased nitric oxide levels, enhancing vasodilation. This effect indicates potential therapeutic applications in cardiovascular diseases .

Pharmacokinetics

The pharmacokinetic profile suggests:

  • Human Intestinal Absorption : High probability of absorption (0.9124).
  • Blood-Brain Barrier Penetration : High probability (0.9802), indicating potential central nervous system effects.
  • CYP450 Interactions : It acts as an inhibitor for several CYP450 enzymes, particularly CYP1A2 and CYP2C19, which may influence drug metabolism .

Toxicology

Toxicological assessments indicate that while the compound shows promise as a therapeutic agent, it may exhibit Ames test toxicity at higher concentrations. Further studies are needed to evaluate its safety profile comprehensively .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s dimethylamino group (pKa ~8–9) increases basicity and water solubility compared to methoxy groups (electron-withdrawing, non-basic) in 4d and 4j .
  • Heterocyclic Core: Thienopyrimidine derivatives () exhibit distinct electronic properties due to sulfur’s polarizability, which may alter binding kinetics compared to pyrimidine-based analogs .

Pharmacological and Physicochemical Comparisons

Solubility and Bioavailability

  • The dimethylamino group in the target compound likely improves aqueous solubility (>50 μg/mL estimated) versus 4d and 4j, which rely on methoxy groups for polarity .
  • Thienopyrimidine derivatives () show lower molecular weight (403.5 vs. ~393.9) but reduced solubility due to the hydrophobic thiophene ring .

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